REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[N:9]=[N:10]NC=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:14]1[CH:19]=[C:18]([Cl:20])[N:17]=[CH:16][N:15]=1.[CH2:21]([N:23](CC)CC)C>C(#N)C>[Cl:20][C:18]1[N:17]=[CH:16][N:15]=[C:14]([N:10]2[CH:21]=[N:23][C:8]([NH:7][C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[N:9]2)[CH:19]=1
|
Name
|
|
Quantity
|
3.12 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC=1N=NNC1
|
Name
|
|
Quantity
|
4.1 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
4.7 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for eighteen hours
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and brine
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=N1)N1N=C(N=C1)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |